
2-(2-Aminoethanesulfonyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Aminoethanesulfonyl)ethan-1-ol is an organic compound with the molecular formula C4H11NO3S. It is characterized by the presence of both an amino group and a sulfonyl group, making it a versatile molecule in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethanesulfonyl)ethan-1-ol typically involves the reaction of ethylene oxide with taurine (2-aminoethanesulfonic acid) under controlled conditions. The reaction proceeds as follows: [ \text{C}_2\text{H}_4\text{O} + \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{H} \rightarrow \text{NH}_2\text{CH}_2\text{CH}_2\text{SO}_3\text{CH}_2\text{CH}_2\text{OH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts and specific reaction conditions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Aminoethanesulfonyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2-(2-Aminoethanesulfonyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a precursor in the synthesis of biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Aminoethanesulfonyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can engage in nucleophilic and electrophilic reactions. These interactions enable the compound to modulate various biochemical processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoethanesulfonic acid (Taurine): Similar structure but lacks the hydroxyl group.
Ethanolamine: Contains an amino and hydroxyl group but lacks the sulfonyl group.
Cysteamine: Contains an amino and thiol group but lacks the sulfonyl and hydroxyl groups.
Uniqueness
2-(2-Aminoethanesulfonyl)ethan-1-ol is unique due to the presence of both an amino group and a sulfonyl group, which imparts distinct chemical reactivity and versatility in various applications. This combination of functional groups makes it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C4H11NO3S |
|---|---|
Peso molecular |
153.20 g/mol |
Nombre IUPAC |
2-(2-aminoethylsulfonyl)ethanol |
InChI |
InChI=1S/C4H11NO3S/c5-1-3-9(7,8)4-2-6/h6H,1-5H2 |
Clave InChI |
XZILNQFHWDEPHG-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


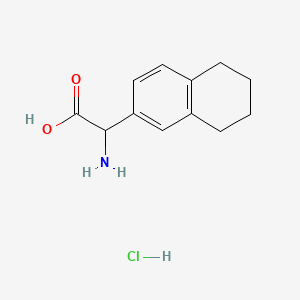
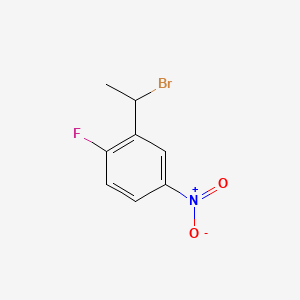
![3-amino-1-[(methylsulfanyl)methyl]cyclobutane-1-carboxylic acid hydrochloride, Mixture of diastereomers](/img/structure/B13497869.png)
![Tert-butyl 5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13497872.png)

![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
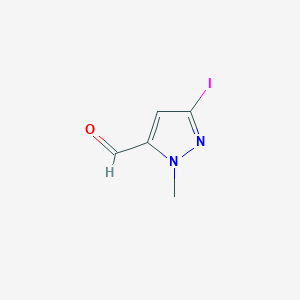

![3-Benzyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13497916.png)
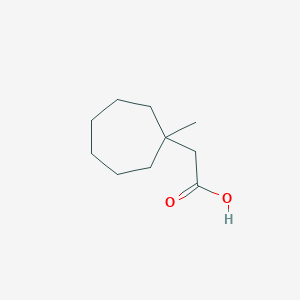
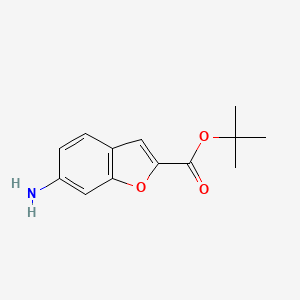
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)

![1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
